2-(benzylsulfanyl)-N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide
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Overview
Description
2-(benzylsulfanyl)-N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzylthio group, a pyrazolopyrimidine core, and an acetamide linkage, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 2-(benzylsulfanyl)-N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzylthio group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group.
Attachment of the acetamide linkage: This can be done through amidation reactions using acetic anhydride or other acylating agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
2-(benzylsulfanyl)-N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrazolopyrimidine core can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound’s ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Due to its potential therapeutic properties, it is being investigated for its use in drug development, particularly in targeting specific diseases or conditions.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The benzylthio group and pyrazolopyrimidine core play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s intended application.
Comparison with Similar Compounds
2-(benzylsulfanyl)-N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide can be compared with other pyrazolopyrimidine derivatives, such as:
2-(benzylthio)-4-methoxypyrimidin-5-yl)boronic acid: This compound shares the benzylthio group but differs in the core structure and functional groups, leading to different chemical and biological properties.
Benzo[4,5]imidazo[1,2-a]pyrimidines: These compounds have a similar core structure but differ in the substituents and their positions, affecting their reactivity and applications.
2-(benzylthio)-5-((3-fluorobenzyl)thio)-1,3,4-thiadiazole:
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c1-18-7-5-6-10-20(18)14-28-17-26-23-21(24(28)31)13-27-29(23)12-11-25-22(30)16-32-15-19-8-3-2-4-9-19/h2-10,13,17H,11-12,14-16H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEWYBDXTYIECL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CSCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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